molecular formula C23H24ClN5O3 B11198764 (1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidin-4-yl)(morpholin-4-yl)methanone

(1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B11198764
M. Wt: 453.9 g/mol
InChI Key: LEAPDMYISSFLTH-UHFFFAOYSA-N
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Description

4-(1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the chlorophenyl group:

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Attachment of the morpholine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1-{3-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    4-(1-{3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE: Similar structure but with a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 4-(1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

[1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C23H24ClN5O3/c24-18-4-1-3-17(15-18)20-26-22(32-27-20)19-5-2-8-25-21(19)28-9-6-16(7-10-28)23(30)29-11-13-31-14-12-29/h1-5,8,15-16H,6-7,9-14H2

InChI Key

LEAPDMYISSFLTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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